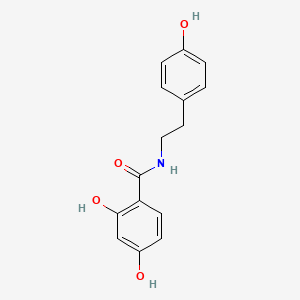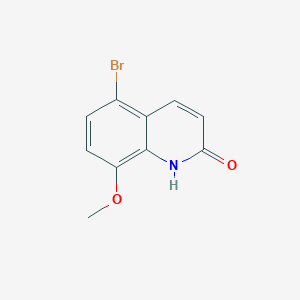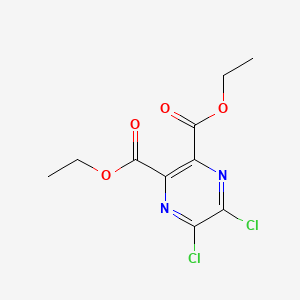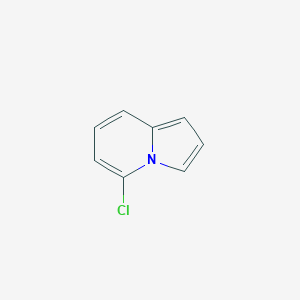
(R)-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide is a synthetic compound that belongs to the class of oxathiazolidines This compound is characterized by the presence of a bromophenyl group and a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity .
化学反应分析
Types of Reactions
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to modify the oxathiazolidine ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring .
科学研究应用
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用机制
The mechanism of action of ®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The Boc protecting group helps to stabilize the compound and facilitate its transport within biological systems. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activities .
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-Dioxide: This compound shares a similar sulfur-nitrogen dioxide ring structure but differs in its substituents and overall molecular framework.
Benzothiadiazinone Dioxide Derivatives: These compounds are analogues of Monastrol and have been studied for their potential as kinesin spindle protein inhibitors.
Uniqueness
®-3-Boc-4-(4-bromophenyl)-1,2,3-oxathiazolidine 2,2-Dioxide is unique due to its specific combination of a bromophenyl group and a Boc protecting group, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H16BrNO5S |
|---|---|
分子量 |
378.24 g/mol |
IUPAC 名称 |
tert-butyl 4-(4-bromophenyl)-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C13H16BrNO5S/c1-13(2,3)20-12(16)15-11(8-19-21(15,17)18)9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3 |
InChI 键 |
FJBINWWXSXPPLU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C(COS1(=O)=O)C2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



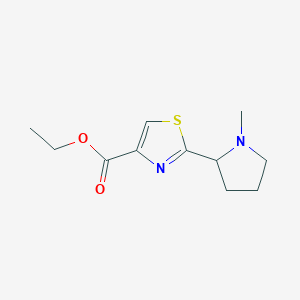
![2-(2-Bromo-4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13661073.png)
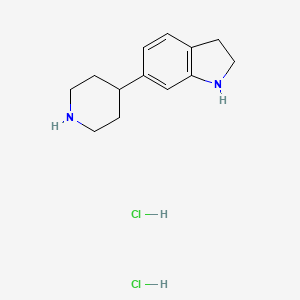
![Methyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate](/img/structure/B13661084.png)
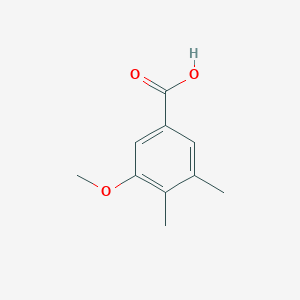
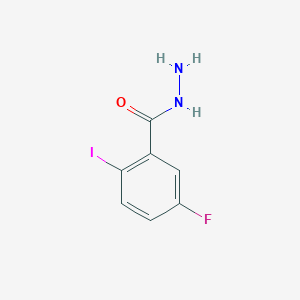
![4-(7-Methoxyimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13661089.png)
![9-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13661106.png)

